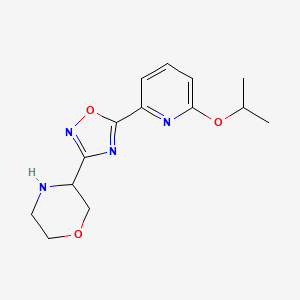
3-(5-(6-Isopropoxypyridin-2-YL)-1,2,4-oxadiazol-3-YL)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(6-Isopropoxypyridin-2-YL)-1,2,4-oxadiazol-3-YL)morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a 1,2,4-oxadiazole ring, and a pyridine ring substituted with an isopropoxy group. These structural elements contribute to its diverse chemical reactivity and potential utility in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(6-Isopropoxypyridin-2-YL)-1,2,4-oxadiazol-3-YL)morpholine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 6-isopropoxypyridine derivative, which is then subjected to cyclization with appropriate reagents to form the 1,2,4-oxadiazole ring. The final step involves the introduction of the morpholine ring through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. Industrial methods also emphasize the use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-(6-Isopropoxypyridin-2-YL)-1,2,4-oxadiazol-3-YL)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Wissenschaftliche Forschungsanwendungen
3-(5-(6-Isopropoxypyridin-2-YL)-1,2,4-oxadiazol-3-YL)morpholine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular processes.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: It is utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(5-(6-Isopropoxypyridin-2-YL)-1,2,4-oxadiazol-3-YL)morpholine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Bromopyridin-2-yl)morpholine: Shares the morpholine and pyridine rings but lacks the oxadiazole ring.
6-Isopropoxy-1H-indol-5-yl)oxy)pyridin-2-amine: Contains a pyridine ring with an isopropoxy group but differs in the other ring structures.
Uniqueness
3-(5-(6-Isopropoxypyridin-2-YL)-1,2,4-oxadiazol-3-YL)morpholine is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
Molekularformel |
C14H18N4O3 |
|---|---|
Molekulargewicht |
290.32 g/mol |
IUPAC-Name |
3-[5-(6-propan-2-yloxypyridin-2-yl)-1,2,4-oxadiazol-3-yl]morpholine |
InChI |
InChI=1S/C14H18N4O3/c1-9(2)20-12-5-3-4-10(16-12)14-17-13(18-21-14)11-8-19-7-6-15-11/h3-5,9,11,15H,6-8H2,1-2H3 |
InChI-Schlüssel |
FMCWBGFIGASZDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=CC(=N1)C2=NC(=NO2)C3COCCN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





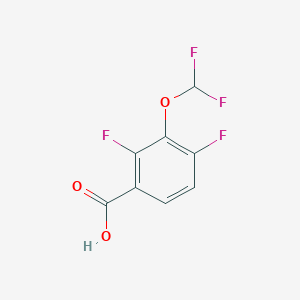
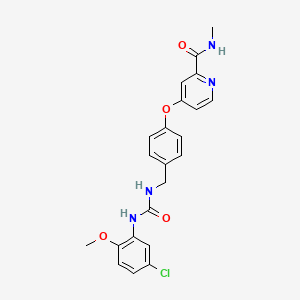

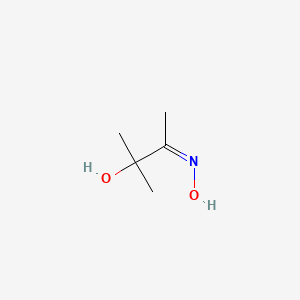
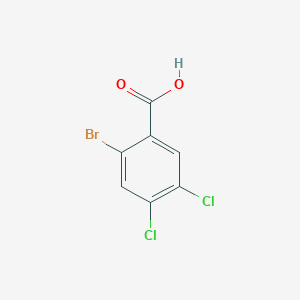
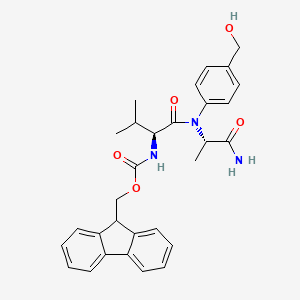


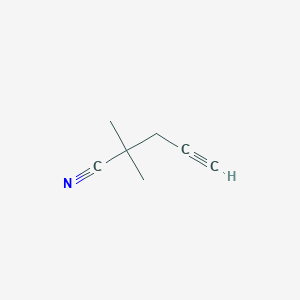
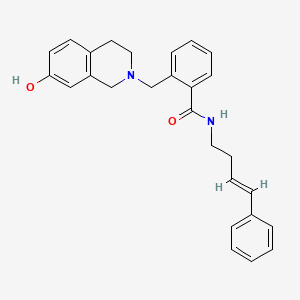
![2,4',5-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033336.png)
